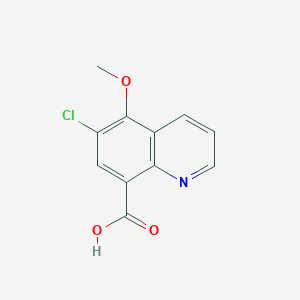

6-Chloro-5-methoxyquinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Chemosensor for Cadmium Detection

6-Chloro-5-methoxyquinoline-8-carboxylic acid-related compounds, such as 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, have been characterized for their potential use as chemosensors. Specifically, these compounds can selectively respond to Cd²⁺ ions over other tested metal ions, showing a significant increase in fluorescence. This characteristic makes them potentially useful for measuring cadmium concentrations in waste effluent streams and in food products (Prodi et al., 2001).

2. Antibacterial Activity

Compounds related to 6-Chloro-5-methoxyquinoline-8-carboxylic acid, such as a series of 8-alkoxyquinolones, have been synthesized and evaluated for their antibacterial activity. These derivatives exhibit significant activity against Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).

3. Fluorescent Labeling Reagent

6-Methoxy-4-quinolone, an oxidation product derived from a similar compound, serves as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. This compound is highly stable against light and heat, and can be used as a fluorescent labeling reagent for the determination of carboxylic acids (Hirano et al., 2004).

4. Anti-Corrosion Agent

8-Hydroxyquinoline derivatives, which are structurally similar to 6-Chloro-5-methoxyquinoline-8-carboxylic acid, have been investigated for their anti-corrosion properties. These compounds, when applied to mild steel in an acidic medium, show significant inhibition of corrosion, making them useful in materials science and engineering applications (Douche et al., 2020).

5. Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, related to 6-Chloro-5-methoxyquinoline-8-carboxylic acid, have been studied for their ability to inhibit tubulin polymerization. These compounds have shown potent cytostatic activity in human breast cancer cells and disrupt microtubule assembly (Gastpar et al., 1998).

Safety And Hazards

特性

IUPAC Name |

6-chloro-5-methoxyquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)7(11(14)15)5-8(10)12/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXZXPWOEFQCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1C=CC=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methoxyquinoline-8-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)

![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)

![2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2936687.png)

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)